molecular formula C16H18N2O6S B13818684 Dansyl-L-aspartic acid CAS No. 1100-24-9

Dansyl-L-aspartic acid

Cat. No.: B13818684
CAS No.: 1100-24-9
M. Wt: 366.4 g/mol
InChI Key: DHOZTIJMCYMTMJ-LBPRGKRZSA-N
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Description

Dansyl-L-aspartic acid is a fluorescent derivative of L-aspartic acid, where the dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) is attached to the amino group of the aspartic acid. This compound is widely used in biochemical and analytical applications due to its fluorescent properties, which make it useful for detecting and quantifying amino acids, peptides, and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-L-aspartic acid typically involves the reaction of L-aspartic acid with dansyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like acetone at room temperature. The general reaction scheme is as follows:

  • Dissolve L-aspartic acid in a suitable solvent.
  • Add sodium bicarbonate to the solution to maintain a basic pH.
  • Slowly add dansyl chloride to the mixture while stirring.
  • Allow the reaction to proceed at room temperature for a specified period.
  • Purify the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional steps for purification and quality control to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Dansyl-L-aspartic acid can undergo various chemical reactions, including:

    Substitution Reactions: The dansyl group can be replaced by other functional groups under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: The amide bond between the dansyl group and the aspartic acid can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Sodium Bicarbonate: Used as a base to maintain the pH during the synthesis.

    Dansyl Chloride: The primary reagent for introducing the dansyl group.

    Organic Solvents: Acetone or similar solvents are used to dissolve reactants and facilitate the reaction.

Major Products Formed

The primary product of the reaction between L-aspartic acid and dansyl chloride is this compound. Depending on the reaction conditions, side products such as unreacted L-aspartic acid or partially dansylated derivatives may also be formed.

Scientific Research Applications

Dansyl-L-aspartic acid has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying reaction mechanisms and molecular interactions.

    Biology: Employed in the detection and quantification of amino acids, peptides, and proteins in biological samples.

    Medicine: Utilized in diagnostic assays and imaging techniques to study metabolic pathways and disease markers.

    Industry: Applied in quality control processes for the analysis of amino acids and peptides in pharmaceuticals and food products.

Mechanism of Action

The fluorescent properties of Dansyl-L-aspartic acid arise from the dansyl group, which absorbs light at a specific wavelength and emits fluorescence. This property allows the compound to be used as a marker or probe in various analytical techniques. The mechanism involves the excitation of the dansyl group by light, followed by the emission of fluorescence as the molecule returns to its ground state.

Comparison with Similar Compounds

Similar Compounds

    Dansyl-L-alanine: Another fluorescent derivative of an amino acid, used for similar applications.

    Dansyl-L-glutamic acid: A fluorescent derivative of L-glutamic acid, used in biochemical assays.

    Dansyl-L-lysine: A fluorescent derivative of L-lysine, commonly used in protein labeling.

Uniqueness

Dansyl-L-aspartic acid is unique due to its specific interaction with aspartic acid residues in proteins and peptides. This specificity makes it particularly useful for studying proteins that contain aspartic acid, providing insights into their structure and function.

Properties

CAS No.

1100-24-9

Molecular Formula

C16H18N2O6S

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid

InChI

InChI=1S/C16H18N2O6S/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22)/t12-/m0/s1

InChI Key

DHOZTIJMCYMTMJ-LBPRGKRZSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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